Thalidomide-O-C5-alkyne

Catalog No.
S15362914
CAS No.
M.F
C20H20N2O5
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-O-C5-alkyne

Product Name

Thalidomide-O-C5-alkyne

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hept-6-ynoxyisoindole-1,3-dione

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C20H20N2O5/c1-2-3-4-5-6-12-27-15-9-7-8-13-17(15)20(26)22(19(13)25)14-10-11-16(23)21-18(14)24/h1,7-9,14H,3-6,10-12H2,(H,21,23,24)

InChI Key

CABBZPRUUKWNKR-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Thalidomide-O-C5-alkyne is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later infamous for causing birth defects. This specific analogue incorporates an alkyne functional group at the C5 position, which enhances its reactivity and potential for further chemical modifications. Thalidomide itself has been repurposed for treating various conditions, including multiple myeloma and leprosy, due to its immunomodulatory properties. The introduction of the alkyne group allows for applications in click chemistry, particularly in the synthesis of complex molecular structures and drug conjugates.

  • Click Chemistry: The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful method for synthesizing triazole compounds. This reaction is highly selective and efficient, making it a popular choice in pharmaceutical chemistry .
  • Cross-Coupling Reactions: The compound can also undergo Sonogashira or Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. These reactions enable the construction of more complex thalidomide analogues with varied biological activities .
  • Hydrogenation: Thalidomide-O-C5-alkyne can be subjected to hydrogenation reactions to modify its structure further, potentially enhancing its biological efficacy .

Thalidomide and its analogues, including Thalidomide-O-C5-alkyne, exhibit various biological activities:

  • Anti-inflammatory Effects: Thalidomide is known to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. The alkyne derivative retains this property, making it relevant for conditions like multiple myeloma .
  • Immunomodulation: The compound can modulate immune responses, which is beneficial in treating autoimmune diseases and certain cancers .
  • Potential for Targeted Protein Degradation: As part of Proteolysis Targeting Chimeras (PROTACs), Thalidomide-O-C5-alkyne can be used to selectively degrade proteins involved in disease processes, showcasing its versatility in drug design .

The synthesis of Thalidomide-O-C5-alkyne typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with thalidomide or its derivatives as starting materials.
  • Alkyne Introduction: The alkyne group can be introduced via Sonogashira coupling with terminal alkynes or through other methods that allow functionalization at the C5 position .
  • Purification and Characterization: After synthesis, the compound is purified using techniques such as column chromatography and characterized using spectroscopic methods (NMR, MS) to confirm its structure.

Thalidomide-O-C5-alkyne has several promising applications:

  • Drug Development: Its ability to inhibit TNF-α makes it a candidate for developing new anti-inflammatory drugs.
  • Chemical Biology: The compound serves as a valuable tool in chemical biology for studying protein interactions and functions through click chemistry .
  • Cancer Therapy: Its role in targeted protein degradation positions it as a potential therapeutic agent in oncology .

Studies on Thalidomide-O-C5-alkyne focus on its interactions with various biological targets:

  • E3 Ubiquitin Ligase Interaction: As part of PROTACs, this compound interacts with E3 ligases to facilitate the ubiquitination and subsequent degradation of target proteins .
  • Cellular Mechanisms: Research has shown that thalidomide analogues can modulate cellular pathways related to inflammation and apoptosis, contributing to their therapeutic effects .

Several compounds share structural or functional similarities with Thalidomide-O-C5-alkyne. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
ThalidomideOriginal compoundAnti-inflammatory, immunomodulatory
PomalidomideModified phthalimideAnti-cancer activity, TNF inhibition
LenalidomideStructural analogueImmunomodulatory effects
ApremilastPDE4 inhibitorAnti-inflammatory effects

Uniqueness of Thalidomide-O-C5-Alkyne

Thalidomide-O-C5-alkyne's uniqueness lies in its enhanced reactivity due to the alkyne group, allowing for versatile synthetic applications not available with traditional thalidomide. Its potential use in PROTAC technology further distinguishes it from other thalidomide derivatives by enabling targeted protein degradation strategies that could revolutionize therapeutic approaches in cancer treatment and beyond.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

368.13722174 g/mol

Monoisotopic Mass

368.13722174 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-11

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